Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-
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Overview
Description
Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonyl-substituted aromatic amines This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the sulfonation of aniline derivatives followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or oleum, followed by nitration using nitric acid. The reduction step is usually carried out using hydrogen gas in the presence of a palladium catalyst. These methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various cellular components, affecting biochemical pathways. These interactions are crucial for its biological and medicinal effects.
Comparison with Similar Compounds
4-Aminophenyl sulfone:
2-Aminophenol: A precursor in the synthesis of dyes and pharmaceuticals.
4-Aminophenol: Used in the production of paracetamol (acetaminophen).
Comparison: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
14571-19-8 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-amino-4-(3-aminophenyl)sulfonylphenol |
InChI |
InChI=1S/C12H12N2O3S/c13-8-2-1-3-9(6-8)18(16,17)10-4-5-12(15)11(14)7-10/h1-7,15H,13-14H2 |
InChI Key |
KLOYVDJMICIZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)N)N |
Origin of Product |
United States |
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